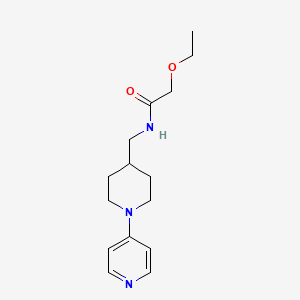

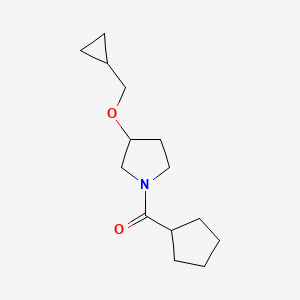

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a cyclopentyl group, a pyrrolidinyl group, and a methanone group. The cyclopropylmethoxy group is attached to the 3-position of the pyrrolidinyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a cyclopentyl group, and a methanone group. The cyclopropylmethoxy group would be attached to the 3-position of the pyrrolidine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine ring, the ketone group, and the ether group. The pyrrolidine ring could undergo reactions typical of secondary amines, the ketone group could undergo reactions typical of carbonyl compounds, and the ether group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring, the cyclopentyl group, and the methanone group would contribute to its polarity, solubility, and reactivity .科学的研究の応用

Catalytic Synthesis Applications

The catalytic condensation of carbonyl compounds with cyclopentadiene highlights the potential for synthesizing fulvenes, suggesting that Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone could participate in similar reactions to create novel organic compounds with potential applications in materials science and organic synthesis (Coşkun & Erden, 2011).

Mechanistic Insights in Biochemistry

The study on the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors provides valuable insights into enzyme inhibition and could guide the design of inhibitors or modulators based on the cyclopentyl and pyrrolidinyl structures for enzymes of interest in biochemistry and pharmacology (Frank et al., 1989).

Organic Synthesis and Drug Development

The stereospecific synthesis of pyrrolidines demonstrates the utility of 1,3-dipolar cycloadditions in generating enantiomerically pure compounds, suggesting that derivatives like Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone could serve as intermediates or scaffolds in the development of pharmaceuticals or biologically active molecules (Oliveira Udry et al., 2014).

Molecular Structure Analysis

The synthesis and molecular structure analysis of related compounds highlight the importance of crystallographic studies in understanding the molecular conformations and interactions of novel compounds, which is crucial for the development of materials with specific physical or chemical properties (Lakshminarayana et al., 2009).

Antimicrobial and Antioxidant Research

The synthesis and biological evaluation of compounds from condensation reactions demonstrate the potential for developing novel antimicrobial and antioxidant agents. This suggests that Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone and its derivatives could be explored for their bioactivity, contributing to the search for new therapeutic agents (Rusnac et al., 2020).

将来の方向性

特性

IUPAC Name |

cyclopentyl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c16-14(12-3-1-2-4-12)15-8-7-13(9-15)17-10-11-5-6-11/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHAFTZUHHCURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2995454.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide](/img/structure/B2995456.png)

![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)